N-[(2-chlorophenyl)methyl]-3-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide
Description
N-[(2-chlorophenyl)methyl]-3-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrazole ring, and a piperidine ring
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33ClN4O/c1-3-12-28-17-21(18(2)26-28)16-27-13-6-7-19(15-27)10-11-23(29)25-14-20-8-4-5-9-22(20)24/h4-5,8-9,17,19H,3,6-7,10-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPWPGZJYRVMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CN2CCCC(C2)CCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates
Synthesis of Pyrazole Derivative: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.
Formation of Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-chlorophenyl)methyl]-3-[1-(pyrazol-4-yl)methyl]piperidin-3-yl]propanamide
- **N-[(2-chlorophenyl)methyl]-3-[1-(3-methylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide
Uniqueness
N-[(2-chlorophenyl)methyl]-3-[1-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide is unique due to the presence of the 3-methyl-1-propylpyrazol-4-yl group, which may confer specific biological activities and chemical properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
